molecular formula B2S3 B3342050 Boron sulfide CAS No. 12007-33-9

Boron sulfide

Cat. No.: B3342050
CAS No.: 12007-33-9
M. Wt: 117.8 g/mol
InChI Key: ZVTQDOIPKNCMAR-UHFFFAOYSA-N
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Description

Boron sulfide (B$x$S$y$) encompasses a family of compounds with varying stoichiometries and structures. The most common forms include boron trisulfide (B$2$S$3$), rhombohedral boron monosulfide (r-BS), and boron-rich sulfides like orthorhombic B$_6$S. These materials exhibit diverse electronic, structural, and catalytic properties:

  • B$2$S$3$: A yellow solid with a pungent odor, B$2$S$3$ is electrically conductive across a wide temperature range and serves as a catalyst in organic reactions .
  • r-BS: A layered 2D material resembling transition metal dichalcogenides (TMDs), r-BS demonstrates p-type semiconductivity with layer-dependent bandgaps .
  • Orthorhombic B$6$S: Features a complex B${12}$ icosahedral network, providing exceptional stability and unique vibrational modes due to distorted inter-icosahedral bonds .

Boron sulfides are synthesized via methods such as chemical vapor deposition (CVD), ionic liquid (IL) techniques, and powder sintering . Their applications span gas sensing, electronics, and catalysis.

Scientific Research Applications

Electrocatalysis

Boron sulfide has been investigated as a catalyst in the electrochemical oxygen evolution reaction (OER). A study demonstrated that ternary pyrite-type this compound, when coated with amorphous FeCoNiB, exhibited superior OER activity with an overpotential of 419.4 mV at 100 mA cm2^{-2} in alkaline conditions. This hybrid catalyst showed excellent stability over extended periods, making it a promising candidate for energy conversion technologies .

Synthesis of Chalcogenide Perovskites

Research has utilized this compound for synthesizing chalcogenide perovskites (CPs) through sulfurization of binary and ternary oxides. This method yielded pure-phase crystalline CPs at temperatures as low as 600 °C with over 95% yields, showcasing the efficiency and safety of using this compound in material synthesis .

Boron Doping to Mitigate Sulfur Poisoning

In catalytic processes, sulfur poisoning poses a significant challenge. Recent studies have shown that boron doping can enhance the resistance of metal catalysts (e.g., Pd, Pt) to sulfur poisoning. Theoretical calculations indicate that boron modifies the electronic properties of these metals, improving their catalytic performance in hydrogen production from H2_2S splitting .

Advanced Ceramics

This compound is employed as an additive in advanced ceramics to enhance durability and thermal resistance. Its incorporation into ceramic composites results in materials capable of withstanding extreme conditions typical in aerospace and automotive applications .

Optical Materials

Due to its infrared transparency and stability, this compound is utilized in specialized optical coatings and glass. These materials are essential for applications in thermal imaging and environmental sensors, where improved light transmission is critical .

Semiconductor Technologies

In semiconductor applications, this compound serves as a dopant or thin-film coating material. Its chemical reactivity allows for modifications of electronic and optical properties essential for developing transistors and sensors .

Case Studies

Application Study/Findings
ElectrocatalysisTernary pyrite-type this compound coated with FeCoNiB showed high OER activity with excellent stability .
Chalcogenide PerovskitesSynthesis via sulfurization achieved high yields (over 95%) at low temperatures .
Mitigation of Sulfur PoisoningBoron doping improved resistance to sulfur poisoning in metal catalysts .

Mechanism of Action

The primary mechanism by which boron sulfide exerts its effects is through its reactivity with water and organic compounds. The hydrolysis reaction releases hydrogen sulfide, which can further participate in various chemical processes. The conversion of ketones to thiones involves the replacement of the oxygen atom in the carbonyl group with a sulfur atom from this compound .

Comparison with Similar Compounds

Structural and Electronic Properties

Table 1: Structural and Electronic Comparison

Compound Structure Bandgap (eV) Key Properties
Boron Trisulfide (B$2$S$3$) Trigonal/Amorphous ~3.5 High electrical conductivity, catalytic activity
Hexagonal Boron Nitride (h-BN) Hexagonal layered ~6.0 Insulating, high thermal conductivity
Boron Nitride Sulfide (BNS) Nanoribbons with S doping 0.4–1.1 Tunable semiconductor, gas adsorption
Rhombohedral BS (r-BS) Layered rhombohedral Layer-dependent p-Type semiconductor, Fano resonance
Orthorhombic B$_6$S Orthorhombic (B$_{12}$ network) N/A High stability, unique vibrational modes
B$2$S$2$ Monolayer 2D MoS$_2$-like Tunable Enhanced gas sensing (e.g., NO$_2$) upon functionalization

Key Observations :

  • BN vs. BNS : Introducing sulfur into h-BN reduces its bandgap from ~6 eV (insulator) to 0.4–1.1 eV (semiconductor), enabling gas-sensing applications .
  • r-BS vs. TMDs : Unlike MoS$_2$, r-BS exhibits intrinsic p-type behavior, confirmed via Seebeck coefficient measurements and photoelectrochemical responses .
  • B$6$S vs. B$2$S$3$ : B$6$S’s B${12}$ icosahedral structure grants superior thermal and mechanical stability compared to simpler sulfides like B$2$S$_3$ .

Functional Performance

Gas Sensing Capabilities

BNS nanoribbons exhibit selective adsorption for CO, NO, and O$_2$ due to sulfur-induced defects:

Table 2: Adsorption Energies on BNS Ribbons

Gas Molecule Adsorption Energy (a.u.) Adsorption Distance (Å) Interaction Type
CO 16.19–16.36 1.15–1.18 Chemical
O$_2$ Lower than CO 1.75 Weak physisorption
NO Lower than CO 1.86 Weak physisorption
NH$_3$ Negligible >2.0 No adsorption

CO shows the strongest chemical adsorption, making BNS ideal for CO-selective sensors. In contrast, NH$_3$ interacts weakly due to out-of-plane geometry .

Biological Activity

Boron sulfide (B₂S₃) is a compound that has garnered attention in various fields, including medicinal chemistry and bioinorganic research. This article explores the biological activity of this compound, synthesizing findings from diverse studies to provide a comprehensive overview.

This compound is characterized by its unique structure, consisting of boron and sulfur atoms. It exists in several forms, including amorphous and crystalline states. The compound's molecular structure influences its reactivity and interaction with biological systems.

Biological Activity Overview

Boron-containing compounds, including this compound, have been investigated for their potential biological activities. Notably, boron is recognized as an essential micronutrient in plants and has been shown to stimulate microbial activity in soils, which indicates its importance in ecological systems .

1. Antitumor Activity

Recent studies have highlighted the antitumor potential of boron-containing compounds through Boron Neutron Capture Therapy (BNCT). For instance, research has shown that certain boron-enriched compounds exhibit significant cytotoxicity against cancer cell lines, such as A549 (lung cancer) cells. The intracellular uptake of these compounds is crucial for their effectiveness .

Table 1: Cytotoxic Activity of Boron-Containing Compounds

CompoundCell LineCytotoxicity (IC50 μM)
10B-15bA54934 ± 1
10B-16bA54918 ± 3
10B-17aA54920 ± 1

This table summarizes the cytotoxic effects observed in various boron-containing compounds against A549 cells, indicating their potential use in cancer therapy.

2. Sedative Effects

Another area of interest is the sedative properties of certain boron-containing derivatives. Studies involving animal models have demonstrated that specific boron derivatives can induce sedation with varying durations depending on their chemical structure. For example, one compound induced sedation lasting over 48 hours at a dose of 600 mg/kg, while another had a much shorter effect .

Table 2: Sedative Effects of Boron Derivatives

CompoundDose (mg/kg)Duration of Sedation
FB-1600>48 hours
AB-1600<6 hours

This table illustrates the differences in sedative effects between two boron derivatives.

The biological activity of this compound and its derivatives can be attributed to several mechanisms:

  • Interaction with Biomolecules : Boron compounds are known to form strong interactions with biomolecules such as proteins and nucleic acids. This property is essential for their therapeutic effects, particularly in targeting cancer cells .
  • Endocytosis : The uptake of boron-containing compounds into cells often occurs through endocytosis, which is influenced by temperature and the presence of inhibitors .

Case Study 1: Boron Neutron Capture Therapy

In a clinical study on BNCT, patients with specific types of tumors were treated using boron-containing compounds followed by neutron irradiation. The results indicated that higher intracellular boron concentrations correlated with improved therapeutic outcomes .

Case Study 2: Sedative Effects in Animal Models

A study evaluated the sedative effects of two distinct boron derivatives on mice. The findings revealed significant differences in onset time and duration of sedation between the compounds, suggesting that structural variations can significantly impact biological activity .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing Boron Sulfide in laboratory settings?

this compound (B₂S₃) synthesis typically involves direct reactions between elemental boron and sulfur under controlled conditions. Key methodologies include:

  • High-temperature solid-state reactions : Performed in vacuum-sealed quartz tubes at 600–800°C to prevent oxidation .
  • Chemical vapor deposition (CVD) : Enables thin-film formation for electronic applications, requiring precise stoichiometric ratios of boron and sulfur precursors .
  • Solvothermal methods : Utilize non-aqueous solvents (e.g., toluene) to enhance reaction homogeneity .
    Methodological Note: Reproducibility requires detailed reporting of reaction parameters (temperature, pressure, precursor purity) per journal guidelines for experimental sections .

Q. How can researchers ensure the purity and structural integrity of this compound samples during synthesis?

  • Post-synthesis purification : Use sublimation at 450°C under inert gas flow to remove unreacted sulfur .
  • Structural validation : Pair X-ray diffraction (XRD) with Raman spectroscopy to confirm crystallinity and rule out amorphous byproducts .
  • Elemental analysis : Inductively coupled plasma mass spectrometry (ICP-MS) quantifies boron-to-sulfur ratios, while energy-dispersive X-ray spectroscopy (EDS) maps elemental distribution .
    Critical Consideration: Purity thresholds (>99%) must align with application-specific requirements (e.g., optoelectronics vs. catalysis) .

Q. What analytical techniques are recommended for characterizing this compound’s chemical composition and crystallinity?

  • XRD : Identifies crystalline phases and lattice parameters; compare with reference databases (e.g., ICDD PDF-4+) .
  • Thermogravimetric analysis (TGA) : Assesses thermal stability and sulfur loss during decomposition .
  • Fourier-transform infrared spectroscopy (FTIR) : Detects B-S vibrational modes (600–800 cm⁻¹) to confirm bonding .
  • Scanning electron microscopy (SEM) : Resolves morphological features (e.g., layered vs. particulate structures) .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo data on this compound’s toxicity?

  • Dose-response calibration : Ensure in vitro studies replicate in vivo exposure levels (e.g., µg/kg vs. mg/kg) to avoid overestimating toxicity .
  • Metabolic pathway analysis : Use metabolomics to identify species-specific detoxification mechanisms (e.g., sulfation in mammals vs. excretion in insects) .
  • Confounding factor control : In epidemiological studies, account for variables like co-exposure to lithium or altitude effects on birth weight, as seen in boron toxicity research .

Q. What methodological considerations are critical when designing epidemiological studies to assess this compound’s reproductive toxicity in human populations?

  • Population stratification : Compare cohorts from high-exposure regions (e.g., boron-rich geological areas) with low-exposure controls, adjusting for dietary and occupational sources .
  • Biomarker selection : Measure urinary boron levels and sperm DNA integrity (via Comet assay) to correlate exposure with reproductive outcomes .
  • Longitudinal tracking : Monitor neonatal outcomes (e.g., birth weight) in pregnant populations, addressing confounders like maternal nutrition and altitude .
    Example Framework: Adopt PICOT (Population, Intervention, Comparison, Outcome, Time) structuring for hypothesis clarity .

Q. What strategies should be employed to assess the environmental persistence of this compound compounds under varying physicochemical conditions?

  • Hydrolysis kinetics : Conduct pH-dependent degradation studies (pH 2–12) to model environmental stability; B₂S₃ hydrolyzes to boric acid and H₂S in acidic conditions .
  • Adsorption experiments : Use activated carbon or clay minerals to evaluate soil retention, referencing methods for H₂S adsorption .
  • Oxidation profiling : Track sulfide-to-sulfate conversion rates via ion chromatography under aerobic/anaerobic conditions .
    Analytical Tip: Preserve samples with zinc acetate to prevent H₂S volatilization during field collection .

Properties

IUPAC Name

sulfanylidene(sulfanylideneboranylsulfanyl)borane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/B2S3/c3-1-5-2-4
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVTQDOIPKNCMAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(=S)SB=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

B2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Record name boron sulfide
Source Wikipedia
URL https://en.wikipedia.org/wiki/Boron_sulfide
Description Chemical information link to Wikipedia.
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50923210
Record name Diborathiane-1,3-dithione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50923210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12007-33-9
Record name Diboron trisulphide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012007339
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diborathiane-1,3-dithione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50923210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diboron trisulphide
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